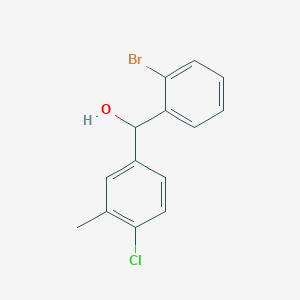

(2-Bromophenyl)(4-chloro-3-methylphenyl)methanol

Description

(2-Bromophenyl)(4-chloro-3-methylphenyl)methanol is a diarylmethanol derivative featuring two substituted aromatic rings: a 2-bromophenyl group and a 4-chloro-3-methylphenyl group linked via a hydroxymethyl bridge. This compound’s structure confers unique physicochemical properties, including polarity from the hydroxyl group and halogen-mediated steric/electronic effects.

Properties

IUPAC Name |

(2-bromophenyl)-(4-chloro-3-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrClO/c1-9-8-10(6-7-13(9)16)14(17)11-4-2-3-5-12(11)15/h2-8,14,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVNIGPEVSLIHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C2=CC=CC=C2Br)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(4-chloro-3-methylphenyl)methanol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent such as phenylmagnesium bromide reacts with a suitable carbonyl compound like 4-chloro-3-methylbenzaldehyde. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.

Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound often employs large-scale Grignard reactions or Suzuki-Miyaura coupling due to their efficiency and scalability. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(4-chloro-3-methylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: The major products are ketones or aldehydes.

Reduction: The major product is the corresponding hydrocarbon.

Substitution: The major products depend on the nucleophile used but typically include substituted aromatic compounds.

Scientific Research Applications

(2-Bromophenyl)(4-chloro-3-methylphenyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Medicine: The compound may serve as a precursor for the development of pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(4-chloro-3-methylphenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity to various receptors and enzymes.

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The target compound’s structural analogs vary in substituent positions, functional groups, and heteroatom inclusion, leading to distinct properties:

Physical Properties

- Melting Points: M3 (), a related diarylmethanol, exhibits a high melting point (230°C) due to strong hydrogen bonding and halogen interactions . The target compound likely shares this trend, whereas analogs with heterocycles (e.g., isoxazole in ) or ether linkages () may have lower melting points due to reduced packing efficiency.

- Solubility: The hydroxyl group in all compounds confers moderate polarity, but solubility varies with substituents. For example, (3-(2-Bromophenyl)isoxazol-5-yl)methanol () dissolves in DMSO and chloroform, suggesting compatibility with aprotic solvents, while halogen-rich analogs () may prefer less polar environments .

Biological Activity

(2-Bromophenyl)(4-chloro-3-methylphenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available information regarding its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : C13H11BrClO

- Molecular Weight : 305.59 g/mol

The presence of bromine and chlorine substituents on the phenyl rings is significant as these halogens can enhance biological activity through various mechanisms, including alterations in lipophilicity and electron density.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures show promising antimicrobial properties:

- Mechanism : The halogenated phenyl groups may interact with microbial cell membranes, disrupting their integrity.

- Case Study : A related compound was tested against various bacterial strains, showing effective inhibition at concentrations as low as 9.375 µg/mL against Pseudomonas aeruginosa .

Anticancer Properties

The compound is also being explored for its anticancer potential:

- Mechanism : It may induce apoptosis in cancer cells by activating caspase pathways.

- Case Study : In vitro studies have shown that related compounds can enhance caspase-3 activity significantly, indicating potential for inducing programmed cell death in cancerous cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Concentration (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | Inhibition of growth | 9.375 | |

| Anticancer | Induction of apoptosis | 1.0 |

The biological activity of this compound can be attributed to the following mechanisms:

- Interaction with Biomolecules : The compound may bind to specific enzymes or receptors, inhibiting their function.

- Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cells, leading to cellular damage and apoptosis.

- Microtubule Destabilization : Some derivatives have demonstrated the ability to disrupt microtubule assembly, which is critical for cell division .

Case Studies

- Antimicrobial Screening : A study evaluated a series of halogenated phenols for their antibacterial efficacy against common pathogens. The results indicated that compounds with bromine and chlorine substituents exhibited enhanced activity compared to non-halogenated analogs .

- Anticancer Evaluation : In a recent study focused on breast cancer cell lines, several halogenated phenolic compounds were assessed for their ability to induce apoptosis. Results showed that these compounds could significantly increase caspase activity, suggesting a potential therapeutic role in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.